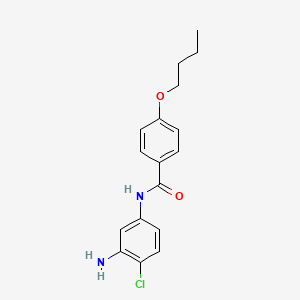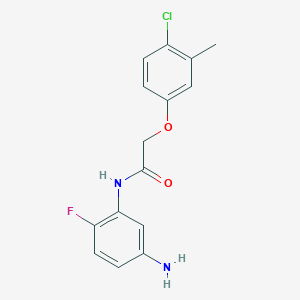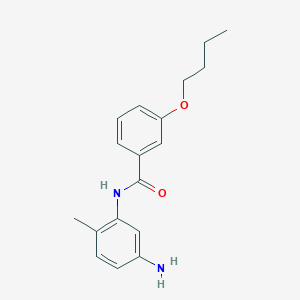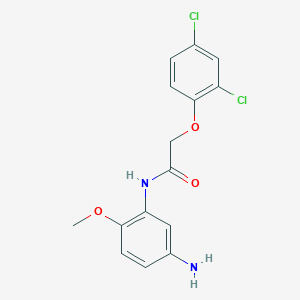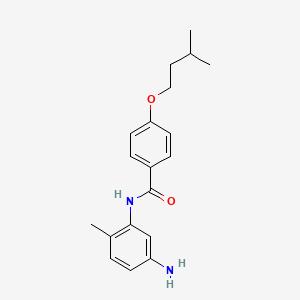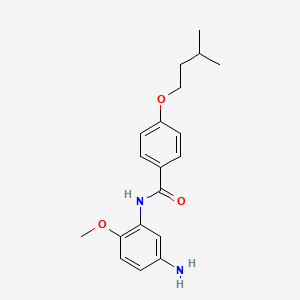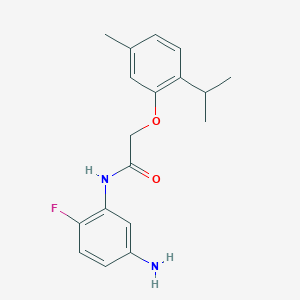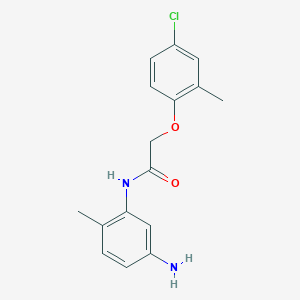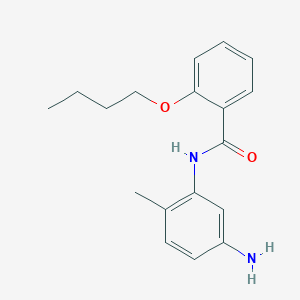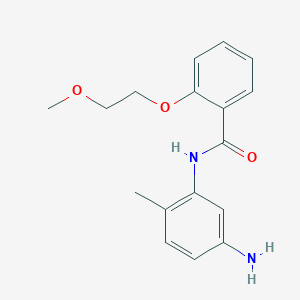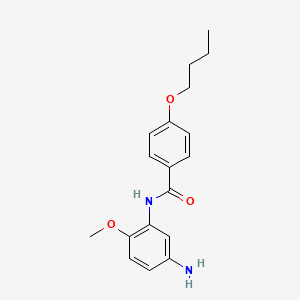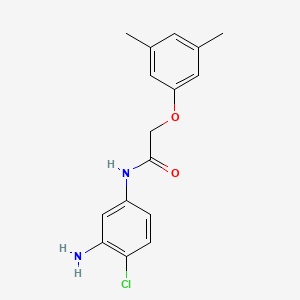
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as 3-Amino-4-chloro-2-(3,5-dimethylphenoxy)acetamide, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a type of amide, which is an organic compound containing a carbonyl group and an amine group. This compound is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in chemical reactions. It is also used as an intermediate in the synthesis of drugs, dyes, and other organic compounds.
Scientific Research Applications
Potential Pesticide Properties
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide, have been characterized for their potential as pesticides. These compounds, including variations like N-pyridin-2-ylacetamide and 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine, have been studied using X-ray powder diffraction to establish their structural properties (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity
Certain derivatives, specifically trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs, have been synthesized and investigated for their anticonvulsant activity. These studies have indicated promising results in terms of effectiveness and safety, highlighting the therapeutic potential of these compounds (Pękala et al., 2011).
Anticancer Activity
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to the compound , has been synthesized and demonstrated anticancer activity. This was confirmed through in silico modeling studies targeting the VEGFr receptor, showing potential in cancer treatment research (Sharma et al., 2018).
Spectroscopic Characterization and Pharmacokinetics
The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This research provides insights into the stereo-electronic interactions and intermolecular contacts, which are crucial for understanding the stability and pharmacokinetic properties of such compounds (Jenepha Mary, Pradhan, & James, 2022).
Enzyme Inhibition
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide has been synthesized and shown to have activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use in treating conditions related to enzyme dysregulation (Rehman et al., 2013).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNMUBFQDONLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




